
Montelukast nitrile
Vue d'ensemble
Description
Montelukast nitrile is a derivative of Montelukast, a leukotriene receptor antagonist widely used in asthma and allergic rhinitis therapy . While Montelukast sodium (C₃₅H₃₆ClNO₃S·Na) is the clinically approved form, the nitrile variant introduces a cyano (-CN) group, altering its chemical and pharmacological profile. Nitrile-containing compounds are notable for their electron-withdrawing properties, which influence molecular stability, charge distribution, and bioactivity .
Méthodes De Préparation
Chiral Reduction of Keto Esters for Stereoselective Synthesis
The stereoselective preparation of montelukast nitrile hinges on the chiral reduction of keto ester intermediates. A seminal method described by employs (−)-DIP-Cl (chlorodiisopinocampheylborane) to reduce keto ester 9 (methyl 2-[3-(3-oxo-3-phenylpropyl)phenyl]propanoate) into the corresponding alcohol, which is subsequently converted to nitrile derivative 4 (Fig. 1).
Reaction Mechanism and Conditions
The reduction proceeds via a boron-mediated hydride transfer, achieving >98% enantiomeric excess (ee) at −25°C in tetrahydrofuran (THF). The nitrile group is introduced through a nucleophilic substitution reaction using sodium cyanide in dimethylformamide (DMF) at 60°C, yielding this compound in 82% isolated yield .
Table 1: Key Parameters for Chiral Reduction
Parameter | Value |
---|---|
Temperature | −25°C (reduction) |
Catalyst | (−)-DIP-Cl (1.2 equiv) |
Solvent | THF |
Reaction Time | 12 hours (reduction) |
Cyanidation Yield | 82% |
Industrial Feasibility
This method’s reliance on (−)-DIP-Cl, though effective, poses challenges due to the reagent’s cost and moisture sensitivity. However, the high stereoselectivity and compatibility with telescoped processes (directly feeding the nitrile into subsequent coupling steps) justify its adoption in pilot-scale syntheses .
Wittig-Heck Coupling Cascade for Nitrile Integration
An alternative route leverages a Wittig-Heck coupling cascade to construct the this compound framework. As detailed in , vinylquinoline 16 is synthesized via a Wittig reaction between 7-chloroquinoline-2-carbaldehyde and a stabilized ylide, followed by Heck coupling with nitrile 4 (Fig. 2).
Optimization of Coupling Conditions
The Heck coupling employs palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (10 mol%) in a degassed mixture of acetonitrile and triethylamine (3:1) at 80°C. This achieves a 78% yield of the coupled product, with residual palladium levels <10 ppm—a critical metric for pharmaceutical intermediates .
Table 2: Heck Coupling Performance Metrics
Metric | Value |
---|---|
Catalyst System | Pd(OAc)₂/P(o-Tol)₃ |
Solvent | Acetonitrile/TEA (3:1) |
Temperature | 80°C |
Reaction Time | 18 hours |
Isolated Yield | 78% |
Byproduct Management
Side products, primarily arising from β-hydride elimination, are suppressed by maintaining rigorous oxygen-free conditions and using excess nitrile 4 (1.5 equiv). Post-coupling purification via silica gel chromatography ensures >99% purity, though industrial implementations often substitute chromatography with crystallization for cost efficiency .
Solvent-Mediated Crystallization for Enhanced Purity
Post-synthetic purification of this compound is critical to meeting pharmacopeial standards. Patent discloses a solvent-mediated crystallization protocol using agitated thin-film drying (ATFD) to isolate amorphous this compound with <0.1% w/w impurities.
Crystallization Parameters
A solution of this compound in methanol:acetonitrile (1:2) is concentrated to 30% w/v under vacuum (50 mbar) at 40°C. Subsequent cooling to 0–5°C at 1°C/min induces crystallization, yielding needle-like crystals with a mean particle size of 50–70 µm .
Table 3: Crystallization Performance
Parameter | Value |
---|---|
Solvent System | Methanol:Acetonitrile (1:2) |
Concentration Temperature | 40°C |
Cooling Rate | 1°C/min |
Final Purity | 99.8% |
Particle Size | 50–70 µm |
Polymorph Control
Strict control over cooling rates and solvent ratios prevents the formation of undesired polymorphs. X-ray diffraction (XRD) analyses confirm the exclusive formation of the thermodynamically stable Form I, which exhibits superior solubility in downstream Heck coupling reactions .
Analytical Validation of Synthetic Intermediates
Robust analytical methods are essential for characterizing this compound. A reversed-phase HPLC method validated in achieves baseline separation of this compound from related substances using a C18 column (250 × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:0.1% orthophosphoric acid (65:35) at 1.0 mL/min.
Method Performance Characteristics
-
Linearity : 10–50 µg/mL (R² = 0.9996)
-
LOD/LOQ : 0.169 µg/mL and 0.510 µg/mL, respectively
-
Precision : Intraday RSD 0.28–0.87%, Interday RSD 0.65–0.97%
Comparative Analysis of Industrial Methods
A side-by-side evaluation of the chiral reduction and Wittig-Heck routes reveals trade-offs between stereoselectivity and scalability:
Table 4: Method Comparison
Parameter | Chiral Reduction | Wittig-Heck |
---|---|---|
Stereoselectivity | >98% ee | 92–95% ee |
Total Yield | 65–70% | 60–65% |
Catalyst Cost | High (−)-DIP-Cl | Moderate (Pd-based) |
Scalability | Pilot-scale validated | Industrial-scale proven |
Analyse Des Réactions Chimiques
Oxidation Reactions
Montelukast nitrile undergoes oxidation primarily at the nitrile group and sulfide moiety:
-
Nitrile to Carboxylic Acid :
The nitrile group (-C≡N) is oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions . This reaction is critical in converting intermediates during montelukast synthesis. -
Sulfide Oxidation :
The sulfide group (-S-) in the thioether linkage can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) .
Table 1: Oxidation Conditions and Products
Reduction Reactions
The nitrile group is selectively reduced to primary amines or aldehydes:
- Nitrile to Amine :
Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the nitrile to a primary amine (-CH₂NH₂) . - Catalytic Hydrogenation :
Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel selectively reduces the nitrile to an aldehyde (-CHO) under controlled conditions .
Table 2: Reduction Pathways
Reducing Agent | Solvent/Conditions | Product | Selectivity | Source |
---|---|---|---|---|
LiAlH₄ | THF, reflux | Primary amine | High | |
H₂ (1 atm), Pd/C | EtOH, 25°C | Aldehyde | Moderate | |
NaBH₄/I₂ | CH₃CN, RT | Secondary alcohol | Low |
Substitution Reactions
The nitrile group participates in nucleophilic substitution reactions:
- Cyanation :
Reacts with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to form dinitrile derivatives, a key step in industrial-scale montelukast synthesis . - Thiol Substitution :
The nitrile reacts with thiols (e.g., 1-mercaptomethylcyclopropane) in acetonitrile under inert gas (N₂/Ar) to form thioether linkages, critical for montelukast’s final structure .
Table 3: Substitution Reaction Parameters
Degradation and Stability
This compound is prone to photodegradation and hydrolysis:
- Photodegradation :
Exposure to UV light in methanol generates cyclized byproducts via radical-mediated pathways . - Hydrolysis :
Acidic conditions (HCl, H₂O) hydrolyze the nitrile to carboxylic acids, while basic conditions (NaOH, H₂O) yield amides .
Table 4: Degradation Pathways
Condition | Degradation Product | Mechanism | Source |
---|---|---|---|
UV light (MeOH) | Cyclized quinoline derivative | Radical recombination | |
0.1 M HCl, 60°C | Carboxylic acid | Acid hydrolysis | |
0.1 M NaOH, 25°C | Amide | Base hydrolysis |
Analytical Characterization
Applications De Recherche Scientifique
Medicinal Chemistry
Montelukast nitrile serves as a key building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.
- Building Block for Synthesis : The introduction of the nitrile group can facilitate various chemical reactions, making it a valuable precursor in drug development.
Pharmacological Studies
Research has focused on the effects of this compound on biological systems, particularly regarding its interaction with leukotriene pathways.
- Anti-inflammatory Properties : Studies indicate that this compound may exhibit anti-inflammatory effects similar to those of its parent compound, potentially offering new treatments for conditions like asthma and allergic rhinitis.
Biochemical Mechanisms
This compound is investigated for its mechanism of action at the molecular level, particularly in blocking cysteinyl leukotriene receptors.
- Targeting CysLT1 Receptor : By inhibiting this receptor, this compound may prevent the binding of inflammatory mediators such as leukotriene D4 (LTD4), thereby reducing inflammation in respiratory pathways.
Comparison of Montelukast and this compound
Feature | Montelukast | This compound |
---|---|---|
Chemical Structure | Contains a carboxylic acid | Contains a nitrile group |
Mechanism of Action | CysLT1 receptor antagonist | CysLT1 receptor antagonist |
Therapeutic Uses | Asthma, allergic rhinitis | Potential anti-inflammatory |
Synthesis Complexity | Moderate | Higher due to nitrile group |
In Silico Simulations Against SARS-CoV-2
Recent research utilized multiscale in silico simulations to explore the potential neutralization effects of montelukast on SARS-CoV-2. This indicates that derivatives like this compound may also warrant investigation for antiviral properties .
Mécanisme D'action
Montelukast nitrile exerts its effects by interacting with leukotriene receptors, similar to montelukast. The nitrile group may influence the binding affinity and specificity of the compound to its molecular targets. The primary pathway involves the inhibition of leukotriene D4 binding to its receptor, leading to reduced inflammation and bronchoconstriction.
Comparaison Avec Des Composés Similaires
Structural and Electronic Properties
Montelukast nitrile’s nitrile group distinguishes it from other Montelukast derivatives, such as Montelukast dicyclohexylamine (C₃₅H₃₆ClNO₃S·C₁₂H₂₃N), which incorporates a bulky amine group to improve solubility and oral absorption . The nitrile group’s electron-withdrawing nature contrasts with carboxy esters (e.g., compounds 5 and 6 in polycyclic aromatic systems), which disrupt internal charge transfer (ICT) and reduce cytotoxicity .
Table 1: Key Structural and Electronic Differences
Cytotoxicity and Bioactivity
Nitrile-containing compounds exhibit variable cytotoxicity depending on substituent placement. For example, polycyclic aromatic compounds with proximal electron donor groups (e.g., -OCH₃) and nitrile groups (compounds 2–4) show heightened cytotoxicity due to non-uniform electron distribution . This compound’s nitrile group may similarly influence its interaction with leukotriene receptors or metabolic enzymes, though direct comparative studies are lacking. In contrast, Montelukast sodium’s sulfonate group promotes solubility but may reduce membrane permeability compared to nitrile derivatives.
Metabolic and Stability Profiles
For instance, Montelukast dicyclohexylamine uses a microsuspension formulation with hydroxypropyl methylcellulose to enhance stability , whereas the nitrile variant’s inherent chemical resilience could reduce dependency on formulation additives.
Activité Biologique
Montelukast nitrile, a derivative of montelukast, has garnered attention for its potential biological activities, particularly in the context of respiratory diseases and viral infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and safety profile based on recent studies.
Overview of this compound
Montelukast is primarily known as a cysteinyl-leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. The nitrile form has been investigated for its enhanced pharmacological properties, including its antiviral effects against SARS-CoV-2 and anti-inflammatory activities.
1. Inhibition of Viral Activity
Recent studies have demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2. In vitro experiments showed that montelukast inhibits the main protease (Mpro) of the virus, crucial for viral replication. Key findings include:
- Mpro Inhibition : At a concentration of 100 µM, this compound resulted in a 74% reduction in Mpro activity. The IC50 value was determined to be approximately 28.36 µM, indicating a strong binding affinity to the enzyme .
- Binding Energy Calculations : Molecular dynamics simulations revealed an average binding free energy of -79.60 ± 8.66 kcal/mol at the Mpro site and -43.93 ± 7.66 kcal/mol at the spike/ACE2 interface, suggesting robust interactions that could impede viral entry into host cells .
2. Anti-inflammatory Properties
This compound also demonstrates anti-inflammatory effects by modulating immune responses:
- T Lymphocyte Modulation : Studies indicate that montelukast reduces T cell proliferation and increases apoptosis in allergen-specific T cells at low concentrations (10^-6 M). This effect is mediated through alterations in gene expression associated with apoptosis and inflammatory responses .
Case Study 1: Neuropsychiatric Adverse Events
A population-based case-crossover study assessed the risk of neuropsychiatric adverse events (NPAEs) associated with montelukast use in pediatric patients. The study found increased risks across various time windows after montelukast exposure, highlighting the need for cautious prescribing practices .
Hazard Period | Adjusted Odds Ratio (aOR) | 95% Confidence Interval |
---|---|---|
3 days | 1.28 | 1.24 to 1.32 |
7 days | 1.29 | 1.26 to 1.33 |
14 days | 1.34 | 1.31 to 1.37 |
28 days | 1.38 | 1.36 to 1.41 |
56 days | 1.21 | 1.19 to 1.22 |
This underscores the importance of monitoring for psychological side effects during treatment.
Efficacy Against Respiratory Viruses
The dual action of this compound as both an antiviral and anti-inflammatory agent makes it a candidate for further investigation in respiratory viral infections beyond COVID-19:
Q & A
Q. Basic: What are the established synthetic pathways for Montelukast nitrile, and what are the key intermediates involved?
Answer:
this compound is synthesized through multi-step organic reactions, often involving chiral resolution to achieve its stereochemical configuration. Key intermediates include tert-butylthiol derivatives and substituted quinoline precursors. Critical parameters such as reaction temperature, catalyst selection (e.g., chiral auxiliaries), and solvent polarity must be optimized to enhance yield and purity. For example, nitrile group formation may involve nucleophilic substitution or cyanide-mediated reactions under controlled pH conditions (e.g., pH 7–9) to avoid side products . Detailed synthetic protocols should specify intermediates’ spectroscopic characterization (e.g., NMR, HPLC-MS) to confirm structural fidelity .
Q. Advanced: How do conflicting data from retrospective studies on Montelukast’s neuropsychiatric effects influence the design of prospective clinical trials?
Answer:
Conflicting retrospective studies (e.g., Glockler-Lauf 2019 vs. Ali 2015) highlight challenges in establishing causality between Montelukast and neuropsychiatric events . To address this, prospective trials should:
- Control for confounders : Stratify participants by comorbidities (e.g., pre-existing psychiatric conditions) and concomitant medications.
- Standardize adverse event reporting : Use validated tools like the Neuropsychiatric Adverse Event Questionnaire (NAEQ) for consistent data collection.
- Incorporate longitudinal monitoring : Track neurobehavioral metrics at baseline and during treatment.
- Leverage adaptive trial designs : Allow mid-study protocol adjustments based on interim safety analyses .
Q. Basic: What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
Answer:
Essential techniques include:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) to quantify impurities (<0.1% threshold).
- Spectroscopy : H/C NMR for verifying nitrile group integration and stereochemistry.
- Mass Spectrometry : High-resolution LC-MS to confirm molecular ion peaks (m/z 586.2 for this compound).
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and polymorphic stability .
Q. Advanced: What strategies can resolve discrepancies in this compound’s pharmacokinetic data across different experimental models?
Answer:
Discrepancies often arise from interspecies metabolic variations or assay sensitivity. Mitigation strategies:
- Cross-model validation : Compare in vitro (e.g., microsomal assays) and in vivo (rodent/primate) data to identify species-specific metabolism.
- Standardized protocols : Adopt consensus guidelines for plasma sampling intervals and bioanalytical methods (e.g., ELISA vs. LC-MS/MS).
- Physiologically based pharmacokinetic (PBPK) modeling : Integrate enzyme kinetics (CYP3A4/5 activity) to predict human pharmacokinetics .
Q. Basic: How does the nitrile group in Montelukast influence its binding affinity to leukotriene receptors compared to other functional groups?
Answer:
The nitrile group enhances binding via:
- Hydrophobic interactions : Stabilizes receptor pocket engagement in the CysLT receptor.
- Electrostatic complementarity : Polarizes adjacent carbonyl groups, improving hydrogen-bonding with Arg231 and Tyr272 residues.
Comparative studies show replacing nitrile with carboxylate reduces potency by 10-fold, underscoring its critical role .
Q. Advanced: What computational models are validated for predicting this compound’s metabolic pathways, and how do they compare with empirical data?
Answer:
Validated models include:
- Molecular docking (AutoDock Vina) : Predicts CYP3A4-mediated oxidation sites (e.g., methyl group hydroxylation).
- QSAR models : Correlate substituent electronegativity with metabolic clearance rates.
- In silico toxicity prediction (ADMETlab) : Flags potential reactive metabolites.
Empirical validation via hepatocyte incubation and UPLC-QTOF-MS is essential to confirm predicted pathways .
Q. Basic: What are the documented stability profiles of this compound under varying pH and temperature conditions?
Answer:
Stability studies indicate:
- Acidic conditions (pH <3) : Rapid hydrolysis of the nitrile group to carboxylic acid.
- Neutral/basic conditions (pH 7–9) : Stable for >24 hours at 25°C.
- Thermal degradation : >5% degradation at 40°C after 12 weeks. Storage recommendations include airtight containers with desiccants at 2–8°C .
Q. Advanced: How can researchers account for batch-to-batch variability in this compound when designing long-term pharmacological studies?
Answer:
- Pre-study characterization : Mandate Certificate of Analysis (CoA) review for impurity profiles and enantiomeric excess.
- Stability-indicating assays : Monitor degradation products monthly using forced degradation studies (e.g., exposure to UV light, 40°C/75% RH).
- Statistical adjustments : Use mixed-effects models to quantify variability’s impact on dose-response outcomes .
Q. Basic: What validated in vitro assays exist for evaluating this compound’s efficacy in leukotriene pathway inhibition?
Answer:
- Receptor binding assays : Radiolabeled H-LTD competition studies in human CysLT-transfected HEK293 cells.
- Calcium flux assays : Measure intracellular Ca mobilization inhibition (IC typically 2–5 nM).
- ELISA for cysteinyl leukotrienes : Quantify LTC/LTD reduction in stimulated eosinophils .
Q. Advanced: What statistical approaches are most appropriate for meta-analyses of this compound’s therapeutic outcomes given heterogeneous study designs?
Answer:
- Random-effects models : Account for inter-study variance (I statistic).
- Subgroup analysis : Stratify by study type (RCT vs. observational), dosage, and patient demographics.
- Sensitivity analysis : Exclude high-risk-of-bias studies (e.g., unblinded trials).
- GRADE framework : Assess evidence quality for clinical recommendations .
Propriétés
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35ClN2OS/c1-34(2,39)31-9-4-3-7-26(31)13-17-33(40-24-35(18-19-35)20-21-37)28-8-5-6-25(22-28)10-15-30-16-12-27-11-14-29(36)23-32(27)38-30/h3-12,14-16,22-23,33,39H,13,17-20,24H2,1-2H3/b15-10+/t33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNFSZSLPYLMBG-LDXVMNHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866923-62-8 | |
Record name | 2-(1-((1-(3-((E)-2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propyl)sulfanylmethyl)cyclopropyl)acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866923628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1-((1-(3-((E)-2-(7-CHLOROQUINOLIN-2-YL)ETHENYL)PHENYL)-3-(2-(2-HYDROXYPROPAN-2-YL)PHENYL)PROPYL)SULFANYLMETHYL)CYCLOPROPYL)ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS7B2ZWL9Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.